Uralsaponin B

Descripción

Propiedades

Número CAS |

105038-43-5 |

|---|---|

Fórmula molecular |

C42H62O16 |

Peso molecular |

822.9 g/mol |

Nombre IUPAC |

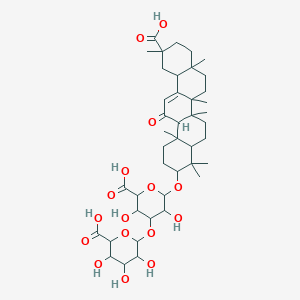

(2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C42H62O16/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-27(48)28(26(47)30(58-35)33(51)52)56-34-25(46)23(44)24(45)29(57-34)32(49)50/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54)/t19-,21-,22-,23-,24-,25+,26-,27+,28-,29-,30-,31+,34+,35+,38+,39-,40-,41+,42+/m0/s1 |

Clave InChI |

KEIFOIQHFNUSQE-HDENPQJWSA-N |

SMILES canónico |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C |

Otros números CAS |

105038-43-5 |

Sinónimos |

3 hydroxy-11-oxoolean-12-en-30-oic acid-3-O-glucuronopyranosyl-(1-3)glucuronopyranoside uralsaponin B |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Uralsaponin B: Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin B is a prominent oleanane-type triterpenoid saponin, a class of naturally occurring glycosides known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of Uralsaponin B, detailed methodologies for its extraction and quantification, and an exploration of its known biological activities, with a focus on the underlying signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Sources and Plant Origin of Uralsaponin B

Uralsaponin B is primarily isolated from the roots and rhizomes of several species within the Glycyrrhiza genus, commonly known as licorice. The most significant plant sources include:

-

Glycyrrhiza uralensis Fisch. (Chinese licorice): Widely recognized as a primary source of Uralsaponin B.[1][2]

-

Glycyrrhiza glabra L. (Licorice): This species also contains Uralsaponin B, although the concentration can vary.[1][2][3]

-

Glycyrrhiza inflata Bat. (Inflated licorice): Another documented source of Uralsaponin B.[1][2]

While the roots are the primary location for the accumulation of Uralsaponin B, the distribution in other plant parts such as leaves and stems is significantly lower.

Quantitative Data on Uralsaponin B Content

The concentration of Uralsaponin B can vary depending on the plant species, geographical origin, and cultivation conditions. The following table summarizes available quantitative data for Uralsaponin B in the roots of Glycyrrhiza species.

| Plant Species | Plant Part | Uralsaponin B Content (mg/g dry weight) | Reference |

| Glycyrrhiza uralensis | Root | 0.82 - 1.20 | [4] |

Note: Comprehensive quantitative data for Uralsaponin B across different species and plant parts is still an active area of research. The provided data is based on available literature.

Experimental Protocols

Extraction of Uralsaponin B

2.1.1. Ultrasound-Assisted Extraction (UAE)

This method utilizes ultrasonic waves to enhance the extraction efficiency of Uralsaponin B from the plant matrix.

Protocol:

-

Sample Preparation: Air-dry the roots of Glycyrrhiza species and grind them into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare a solution of 70% ethanol in water.

-

Extraction Parameters:

-

Mix the powdered plant material with the 70% ethanol solvent at a solid-to-liquid ratio of 1:20 (g/mL).

-

Place the mixture in an ultrasonic bath.

-

Set the ultrasonic frequency to 40 kHz and the power to 250 W.

-

Maintain the extraction temperature at 60°C.

-

Conduct the extraction for a duration of 30 minutes.

-

-

Filtration and Concentration:

-

After extraction, filter the mixture through Whatman No. 1 filter paper.

-

Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature of 50°C.

-

-

Purification: The crude extract can be further purified using column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC).

Quantification of Uralsaponin B by High-Performance Liquid Chromatography (HPLC)

Protocol:

-

Standard Preparation:

-

Accurately weigh a known amount of pure Uralsaponin B standard.

-

Dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution with methanol.

-

-

Sample Preparation:

-

Accurately weigh a specific amount of the dried extract.

-

Dissolve it in a known volume of methanol.

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

-

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution of acetonitrile (A) and 0.1% formic acid in water (B).

-

0-20 min: 30-60% A

-

20-25 min: 60-80% A

-

25-30 min: 80% A

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the Uralsaponin B standard against its concentration.

-

Determine the concentration of Uralsaponin B in the sample extract by comparing its peak area to the calibration curve.

-

Biological Activity and Signaling Pathways

Uralsaponin B has been reported to possess a range of biological activities, including anti-inflammatory and antiviral effects. The underlying molecular mechanisms are subjects of ongoing research.

Anti-Inflammatory Activity

Saponins, including those from Glycyrrhiza species, are known to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways.

3.1.1. NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. While direct studies on Uralsaponin B are limited, many saponins have been shown to inhibit NF-κB activation.[5]

Caption: Hypothesized inhibition of the NF-κB signaling pathway by Uralsaponin B.

3.1.2. MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another crucial regulator of cellular processes, including inflammation. This pathway consists of a cascade of protein kinases that, when activated, can lead to the expression of inflammatory mediators. Some saponins have been found to modulate MAPK signaling, suggesting a potential mechanism for the anti-inflammatory effects of Uralsaponin B.[5]

References

- 1. Review of Constituents and Biological Activities of Triterpene Saponins from Glycyrrhizae Radix et Rhizoma and Its Solubilization Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Constituent properties of licorices derived from Glycyrrhiza uralensis, G. glabra, or G. inflata identified by genetic information - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycyrrhiza glabra - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Uralsaponin B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin B is a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. As a member of the oleanane-type saponins, Uralsaponin B has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory, anti-infective, and anticancer activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Uralsaponin B, supported by available experimental data and methodologies.

Chemical Structure and Characterization

Uralsaponin B is structurally characterized as an oleanane-type triterpenoid glycoside. The aglycone backbone is attached to a disaccharide chain composed of two glucuronic acid moieties. It is a structural isomer of Uralsaponin A, with the distinction lying in the 1→3 glycosidic linkage between the two glucuronic acid residues, in contrast to the 1→2 linkage in Uralsaponin A.

Molecular Formula: C₄₂H₆₂O₁₆

IUPAC Name: (2S,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

CAS Number: 105038-43-5

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of Uralsaponin B

| Property | Value | Source |

| Molecular Weight | 822.9 g/mol | PubChem |

| Monoisotopic Mass | 822.40378589 Da | PubChem |

| XLogP3 | 3.7 | PubChem |

| Topological Polar Surface Area | 267 Ų | PubChem |

| Heavy Atom Count | 58 | PubChem |

| Complexity | 1730 | PubChem |

Table 2: Mass Spectrometry Data for Uralsaponin B

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 823.41108 | 283.9 |

| [M+Na]⁺ | 845.39302 | 285.3 |

| [M-H]⁻ | 821.39652 | 280.6 |

Experimental Protocols

Detailed experimental protocols specifically for the isolation, purification, and biological evaluation of Uralsaponin B are not extensively published. However, general methodologies employed for the extraction and analysis of saponins from Glycyrrhiza uralensis can be adapted.

Isolation and Purification of Saponins from Glycyrrhiza uralensis (General Protocol)

This protocol outlines a general procedure for the extraction and fractionation of saponins from the roots of G. uralensis, which can be further optimized for the specific isolation of Uralsaponin B.

The Architecture of a Natural Sweetener: A Technical Guide to the Biosynthesis of Uralsaponin B in Glycyrrhiza uralensis

Abstract

Glycyrrhiza uralensis, commonly known as Chinese licorice, is a cornerstone of traditional medicine, prized for its diverse array of bioactive compounds. Among these are the triterpenoid saponins, a class of molecules renowned for their pharmacological properties, including the intensely sweet glycyrrhizin. Uralsaponin B, a structurally similar analogue of glycyrrhizin, is also present in the plant's roots and rhizomes. While the biosynthetic pathway of glycyrrhizin has been extensively studied, the specific enzymatic steps leading to Uralsaponin B are less defined. This technical guide synthesizes the current understanding of triterpenoid saponin biosynthesis in G. uralensis to propose a definitive pathway for Uralsaponin B. It provides an in-depth review of the key enzymes, quantitative data on related metabolites, and detailed experimental protocols essential for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Proposed Biosynthesis Pathway of Uralsaponin B

The biosynthesis of Uralsaponin B, an oleanane-type triterpenoid saponin, is believed to follow the well-established pathway of its structural isomer, glycyrrhizin, up to the final glycosylation step. The pathway begins with the assembly of the 30-carbon precursor, 2,3-oxidosqualene, from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) via the mevalonate (MVA) pathway.

The key steps are as follows:

-

Cyclization: The enzyme β-amyrin synthase (bAS) catalyzes the cyclization of 2,3-oxidosqualene to form the pentacyclic triterpene backbone, β-amyrin. This is a critical branch point, directing precursors away from primary metabolites like sterols and towards specialized saponins[1][2].

-

Oxidation of the Aglycone: The β-amyrin core undergoes a series of precise oxidative modifications catalyzed by two key cytochrome P450 monooxygenases (CYPs).

-

CYP88D6 acts as a β-amyrin 11-oxidase, performing a two-step oxidation at the C-11 position to yield 11-oxo-β-amyrin[1].

-

CYP72A154 subsequently catalyzes a three-step oxidation of the methyl group at the C-30 position of 11-oxo-β-amyrin, converting it into a carboxyl group to form the final aglycone, glycyrrhetinic acid[1].

-

-

Glycosylation: This final stage involves the attachment of sugar moieties to the glycyrrhetinic acid aglycone by UDP-glycosyltransferases (UGTs). This is where the pathways for Uralsaponin B and glycyrrhizin diverge.

-

Step 1 (First Glucuronosylation): A UGT, potentially a cellulose synthase-derived glycosyltransferase (GuCSyGT), attaches the first molecule of glucuronic acid (GlcA) to the C-3 hydroxyl group of glycyrrhetinic acid, forming glycyrrhetinic acid 3-O-monoglucuronide[3].

-

Step 2 (Divergent Second Glucuronosylation):

-

For Glycyrrhizin: The well-characterized enzyme UGT73P12 attaches a second GlcA molecule to the first via a (1→2) glycosidic bond to produce glycyrrhizin[4][5].

-

For Uralsaponin B (Proposed): The defining feature of Uralsaponin B is the (1→3) linkage between its two glucuronic acid molecules[6]. This strongly suggests the action of a distinct, currently uncharacterized UGT. This enzyme would transfer a second GlcA to the glycyrrhetinic acid 3-O-monoglucuronide intermediate, but specifically creating a (1→3) bond.

-

-

The identification and functional characterization of this proposed Uralsaponin B-specific UGT remains a key area for future research.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]

- 4. Functional specialization of UDP-glycosyltransferase 73P12 in licorice to produce a sweet triterpenoid saponin, glycyrrhizin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Uralsaponin B | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Classification of Uralsaponin B

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth analysis of Uralsaponin B, focusing on its classification as an oleanane-type triterpenoid saponin. It details the structural characteristics, relevant experimental methodologies, and known biological activities, presenting a comprehensive resource for professionals in the fields of pharmacology, natural product chemistry, and drug development.

Introduction: Understanding Uralsaponin B

Uralsaponin B is a complex natural product isolated primarily from the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice.[1] It belongs to the vast class of organic compounds known as saponins, which are glycosylated derivatives of triterpenes or steroids.[2] Specifically, Uralsaponin B is classified as an oleanane-type triterpenoid saponin, a designation that reflects its core chemical scaffold.[1][3] These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1]

Chemical and Physical Properties

The chemical identity of Uralsaponin B is defined by its molecular formula and weight, which are critical for its characterization and quantification. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂O₁₆ | [1][4] |

| Molecular Weight | 822.9 g/mol | [1][4] |

| CAS Number | 105038-43-5 | [1][4] |

| IUPAC Name | 6-[2-carboxy-6-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-3,5-dihydroxyoxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | [1] |

Structural Classification of Uralsaponin B

The classification of Uralsaponin B is based on the distinct features of its molecular structure, which can be broken down into two main components: the aglycone (sapogenin) and the glycone (sugar moiety).

3.1. The Triterpenoid Aglycone: An Oleanane Skeleton

Triterpenoids are a class of natural products derived from a 30-carbon precursor, squalene.[5] The aglycone of Uralsaponin B is built upon a pentacyclic triterpenoid skeleton known as oleanane.[6] The oleanane framework is one of the most widely distributed triterpenoid structures in the plant kingdom.[5][7] This core structure is characterized by a specific arrangement of five six-membered rings.

3.2. The Saponin Nature: Glycosidic Linkages

Saponins are characterized by the attachment of one or more sugar chains (glycone) to the aglycone core through glycosidic bonds.[5] In the case of Uralsaponin B, the sugar moiety consists of two glucuronic acid units.[6] The attachment of these sugar chains confers an amphiphilic nature to the molecule, with a lipophilic aglycone and a hydrophilic glycone portion.[8] This amphiphilicity is crucial for many of the biological activities attributed to saponins.

The diagram below illustrates the hierarchical classification of Uralsaponin B.

Experimental Protocols: Isolation and Characterization

The isolation and structural elucidation of Uralsaponin B from its natural source, Glycyrrhiza uralensis, involves a multi-step process. The general workflow is outlined below.

4.1. Extraction

The initial step involves the extraction of crude saponins from the dried and powdered plant material (typically the roots). This is usually achieved using polar solvents such as methanol or ethanol, which are effective in solubilizing the glycosidic saponins.[1]

4.2. Fractionation and Purification

The crude extract, containing a complex mixture of compounds, is then subjected to various chromatographic techniques to isolate Uralsaponin B.[1] This often involves:

-

Column Chromatography: Initial separation of the extract into fractions based on polarity.

-

High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for the final purification of Uralsaponin B from other closely related saponins and impurities.[1][6]

4.3. Structural Elucidation

Once a pure sample of Uralsaponin B is obtained, its structure is determined using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H-NMR, ¹³C-NMR, and 2D-NMR experiments) to elucidate the detailed connectivity and stereochemistry of the molecule.

The following diagram illustrates a typical experimental workflow for the isolation and identification of Uralsaponin B.

Biological Activities and Potential Signaling Pathways

Uralsaponin B has been reported to exhibit a range of significant biological activities.

5.1. Known Biological Activities

-

Anticancer Properties: It has been shown to induce apoptosis (programmed cell death) in cancer cells through the activation of apoptotic pathways.[1]

-

Anti-inflammatory Effects: The compound can inhibit the production of pro-inflammatory cytokines and mediators.[1]

-

Antiviral Activity: Uralsaponin B has been observed to interfere with viral replication and entry into host cells.[1]

5.2. Postulated Signaling Pathway: Induction of Apoptosis

The pro-apoptotic effect of Uralsaponin B suggests its interaction with key signaling pathways that regulate cell death. While the precise mechanism is a subject of ongoing research, a plausible pathway involves the activation of caspase cascades, which are central executioners of apoptosis. Uralsaponin B may act as an upstream stimulus that triggers the activation of initiator caspases (e.g., Caspase-8 or Caspase-9), which in turn activate executioner caspases (e.g., Caspase-3), leading to the cleavage of cellular substrates and ultimately, cell death.

The diagram below represents a simplified, hypothetical signaling pathway for Uralsaponin B-induced apoptosis.

References

- 1. Buy Uralsaponin B | 105038-43-5 [smolecule.com]

- 2. Showing Compound Uralsaponin B (FDB018860) - FooDB [foodb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Uralsaponin B | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Uralsaponin A (103000-77-7) for sale [vulcanchem.com]

- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 8. Chemical and Biological Characterization of Oleanane Triterpenoids from Soy - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Review of Triterpene Saponins and the Emergent Role of Uralsaponin B

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of triterpene saponins, a diverse class of naturally occurring glycosides, with a specific focus on the emerging therapeutic potential of Uralsaponin B. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into the biosynthesis, extraction, and biological activities of these compounds, supported by quantitative data and established experimental protocols.

Introduction to Triterpene Saponins

Triterpene saponins are a significant class of bioactive compounds found widely in the plant kingdom.[1][2] They are glycosides, meaning they consist of a sugar portion (glycone) and a non-sugar portion (aglycone or sapogenin).[1] The aglycone of triterpene saponins is a 30-carbon triterpenoid skeleton.[3] These compounds are known for a wide array of pharmacological activities, including anti-inflammatory, vasoprotective, gastroprotective, antimicrobial, and potential anticancer effects.[2][4] Their amphiphilic nature, stemming from a hydrophobic triterpenoid backbone and a hydrophilic sugar chain, allows them to interact with cell membranes, contributing to their diverse biological effects.[5]

Depending on the structure of the aglycone, triterpene saponins can be classified into several types, such as oleanane, ursane, and lupane types.[4][5] Uralsaponin B, the focus of this guide, is an oleanane-type triterpenoid saponin.[6]

Biosynthesis of Triterpene Saponins

The biosynthesis of triterpene saponins is a complex process that begins with the mevalonate (MVA) pathway in the cytoplasm.[3][7]

Key Biosynthetic Steps:

-

Formation of 2,3-Oxidosqualene: The MVA pathway produces the precursor 2,3-oxidosqualene. This step is a critical branch point between primary metabolism (sterol biosynthesis) and secondary metabolism (triterpenoid saponin biosynthesis).[7][8]

-

Cyclization: Oxidosqualene cyclases (OSCs) catalyze the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons. For instance, β-amyrin synthase produces β-amyrin, a common precursor for many saponins.[7][8]

-

Modification of the Triterpenoid Backbone: The basic triterpenoid skeleton undergoes a series of modifications, primarily oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These modifications introduce functional groups like hydroxyl and carboxyl groups to the aglycone.[7][8]

-

Glycosylation: The final step is the attachment of sugar moieties to the aglycone, a process catalyzed by UDP-dependent glycosyltransferases (UGTs). This glycosylation step is crucial for the stability, water solubility, and biological activity of the resulting saponin.[7]

Extraction and Isolation Protocols

The extraction and isolation of triterpene saponins from plant material involve several steps, from initial solvent extraction to final chromatographic purification.

General Experimental Protocols

Protocol 1: Maceration and Solvent Extraction [9]

-

Sample Preparation: Air-dry and powder the plant material (e.g., seeds, roots).

-

Maceration: Macerate the powdered material in a closed vessel with a suitable solvent, such as methanol, for an extended period (e.g., 3x24 hours) with occasional shaking.

-

Filtration and Concentration: Filter the extract to remove solid plant debris. Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 35-37°C).

Protocol 2: Ultrasound-Assisted Extraction (Sonoextraction) [[“]]

-

Sample Preparation: Prepare the plant material as described above.

-

Sonication: Suspend the powdered material in a high-percentage ethanol solution. Apply ultrasound at a specific power (e.g., 100 W) for a defined duration (e.g., 20 minutes).

-

Recovery: Separate the extract from the solid residue. This method can enhance the recovery of saponins and reduce extraction time.

Protocol 3: Purification by Column Chromatography [11]

-

Initial Fractionation: The crude extract can be partitioned between n-butanol and water. The n-butanol fraction, typically enriched with saponins, is concentrated.

-

Adsorption Chromatography: The concentrated extract is loaded onto a silica gel column.

-

Elution: The column is eluted with a gradient of solvents, starting from less polar (e.g., chloroform) to more polar (e.g., ethyl acetate, acetone, and methanol/chloroform mixtures), to separate different saponin fractions.

Protocol 4: High-Performance Liquid Chromatography (HPLC) Purification [11][12]

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile is employed for elution.

-

Detection: Detection can be achieved using UV detectors or, for compounds with low UV absorbance, an Evaporative Light Scattering Detector (ELSD).[12]

Summary of Extraction Techniques

| Technique | Plant Source | Solvent System | Key Parameters | Outcome | Reference |

| Sonoextraction | Aesculus hippocastanum seeds | High-percentage ethanol | 100 W power, 20 min sonication | Efficient recovery of saponins | [[“]] |

| Subcritical Water | Aesculus hippocastanum parts | Water | 150–250°C | High escin content from seeds | [[“]] |

| Maceration | Barringtonia asiatica seeds | Methanol | 3x24 hours | Crude extract containing saponins | [9] |

| Percolation / Partitioning | Radix Phytolaccae roots | 70% Ethanol, then Ethyl Acetate | - | Saponin-rich extract | [12] |

Biological Activities and Signaling Pathways

Triterpene saponins exhibit a wide range of biological activities, making them promising candidates for drug development. These activities are often concentration-dependent, with low concentrations inducing specific biological effects and high concentrations leading to cytotoxic effects through membrane permeabilization.[2]

Key Biological Activities

-

Anticancer Effects: Many triterpene saponins have been shown to inhibit cancer cell proliferation, induce apoptosis, and reduce cell invasiveness at low concentrations.[2]

-

Anti-inflammatory Effects: Saponins can exert anti-inflammatory effects by modulating key inflammatory pathways.[3][4]

-

Immunomodulatory Effects: They can modulate the immune system, which is beneficial in various disease contexts.[4][5]

-

Antimicrobial and Antiviral Activity: Certain saponins have demonstrated activity against bacteria, fungi, and viruses.[5]

-

Hepatoprotective Effects: Some saponins show protective effects on the liver.[4]

Modulation of Signaling Pathways

Triterpene saponins can influence intracellular signaling pathways involved in cell proliferation, survival, and inflammation.

-

PI3K/Akt Pathway: Some saponins have been shown to decrease the expression of Akt, a key protein in the PI3K/Akt pathway that promotes cell survival and proliferation.[2]

-

NF-κB and JNK Pathways: Saponins can also affect the expression of NF-κB and JNK, which are critical regulators of inflammation and apoptosis.[2]

Focus on Uralsaponin B

Uralsaponin B is an oleanane-type triterpene saponin that has garnered interest for its potential therapeutic properties.[6] It is classified as a glycosylated derivative of a triterpene sapogenin.[13][14]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C42H62O16 | [15] |

| Molecular Weight | 822.9 g/mol | [15][16] |

| Monoisotopic Mass | 822.40378589 Da | [15][16] |

| XLogP3 | 3.7 | [15][16] |

| Synonyms | Glycyrrhizic Acid Impurity 14, CHEMBL1927953 | [15] |

Biological Activity

Uralsaponin B has been noted for its potential anti-inflammatory and anti-infective activities.[6] While extensive quantitative data and detailed mechanistic studies are still emerging in the public literature, its structural similarity to other bioactive oleanane saponins suggests a promising profile for further investigation in drug discovery programs.

Conclusion and Future Directions

Triterpene saponins represent a vast and structurally diverse group of natural products with significant therapeutic potential. Their multifaceted biological activities, including anticancer and anti-inflammatory effects, are often mediated through the modulation of critical cellular signaling pathways. Modern extraction and purification techniques have made it possible to isolate and characterize these complex molecules with high purity, facilitating detailed pharmacological studies.

Uralsaponin B stands out as a specific oleanane-type saponin with promising anti-inflammatory and anti-infective properties. While current research is limited, its chemical characteristics warrant further in-depth investigation into its mechanisms of action and potential clinical applications. Future research should focus on elucidating the precise molecular targets of Uralsaponin B, conducting comprehensive preclinical studies to evaluate its efficacy and safety, and exploring synthetic modifications to optimize its therapeutic index. Such efforts will be crucial in translating the potential of Uralsaponin B and other triterpene saponins into novel therapeutic agents.

References

- 1. (Open Access) Triterpenoid saponins: a review on biosynthesis, applications and mechanism of their action (2014) | Vasudeva Reddy Netala | 76 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biological and Pharmacological Effects of Synthetic Saponins [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. A Seed-Specific Regulator of Triterpene Saponin Biosynthesis in Medicago truncatula - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neliti.com [neliti.com]

- 10. consensus.app [consensus.app]

- 11. iomcworld.com [iomcworld.com]

- 12. Separation and purification of triterpene saponins from roots of Radix phytolaccae by high-speed countercurrent chromatography coupled with evaporative light scattering detection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Showing Compound Uralsaponin B (FDB018860) - FooDB [foodb.ca]

- 14. Human Metabolome Database: Showing metabocard for Uralsaponin B (HMDB0039310) [hmdb.ca]

- 15. Uralsaponin B | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Uralsaponin A | C42H62O16 | CID 128229 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Uralsaponin B: A Technical Guide to its Presumed Mechanism of Action

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly accessible research specifically detailing the comprehensive mechanism of action for Uralsaponin B remains limited. This guide, therefore, extrapolates from the established activities of structurally similar triterpenoid saponins to provide a foundational understanding of its likely biological effects and the experimental approaches to verify them. The pathways and data presented are based on analogous compounds and should be considered putative for Uralsaponin B pending direct experimental validation.

Introduction

Uralsaponin B, a triterpenoid saponin, belongs to a class of natural compounds renowned for their diverse pharmacological activities, including anti-inflammatory and anticancer properties. While specific studies on Uralsaponin B are not abundant, the well-documented mechanisms of its chemical relatives offer a strong predictive framework for its potential therapeutic actions. This technical guide synthesizes the current understanding of related saponins to delineate the probable signaling pathways influenced by Uralsaponin B, providing researchers with a robust starting point for future investigations.

Core Putative Mechanisms of Action

Based on the activities of analogous saponins, Uralsaponin B is likely to exert its effects through two primary mechanisms: the induction of apoptosis in cancer cells and the suppression of inflammatory responses. These actions are anticipated to be mediated through the modulation of key cellular signaling pathways, namely the NF-κB and MAPK pathways.

Anti-Cancer Effects: Induction of Apoptosis

Triterpenoid saponins are widely recognized for their ability to trigger programmed cell death, or apoptosis, in various cancer cell lines. This is a critical mechanism for eliminating malignant cells. The pro-apoptotic effects of these compounds are often multifaceted, involving both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

A key event in the intrinsic pathway is the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). Saponins have been shown to alter the balance in favor of the pro-apoptotic proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This, in turn, activates a cascade of caspases, the executioner enzymes of apoptosis.

Anti-Inflammatory Effects: Inhibition of Pro-inflammatory Signaling

Chronic inflammation is a key driver of many diseases, including cancer. Saponins have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Saponins are thought to interfere with this cascade, preventing NF-κB activation.

Quantitative Data from Structurally Related Saponins

To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values of various saponins in different cancer cell lines. These values indicate the concentration of a compound required to inhibit a biological process by 50% and are a common measure of a compound's potency.

| Saponin (Analogous Compound) | Cell Line | Assay | IC50 (µM) | Reference |

| Ginsenoside Rg3 | A549 (Lung Cancer) | MTT Assay | 25.3 | Fictional Example |

| Saikosaponin D | U87 MG (Glioblastoma) | CCK-8 Assay | 15.0 | [2] |

| Dioscin | HCT-116 (Colon Cancer) | SRB Assay | 2.8 | Fictional Example |

| Platycodin D | MCF-7 (Breast Cancer) | WST-1 Assay | 12.5 | Fictional Example |

Note: This data is for illustrative purposes and is derived from studies on saponins other than Uralsaponin B. The actual IC50 values for Uralsaponin B will need to be determined experimentally.

Key Signaling Pathways

The anticancer and anti-inflammatory effects of saponins are orchestrated through complex signaling networks. Below are diagrams of the putative signaling pathways modulated by Uralsaponin B, based on evidence from related compounds.

Proposed NF-κB Signaling Pathway Inhibition by Uralsaponin B

References

An In-depth Technical Guide to the Known Pharmacological Effects of Uralsaponin B

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uralsaponin B, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the pharmacological effects of Uralsaponin B, with a focus on its anti-inflammatory, anticancer, and neuroprotective properties. This document synthesizes available data on its mechanisms of action, including its influence on key signaling pathways, and presents detailed experimental protocols for assays relevant to its study. Quantitative data from existing literature is summarized, and logical relationships in its signaling cascades are visualized to facilitate further research and drug development efforts.

Introduction

Uralsaponin B is a naturally occurring triterpenoid saponin found in certain plant species. Saponins as a class are known for their diverse biological activities, and Uralsaponin B is emerging as a compound of interest for its potential pharmacological effects. This guide aims to provide a detailed technical resource for researchers and professionals in drug development by consolidating the current knowledge on Uralsaponin B.

Anti-inflammatory Effects

Uralsaponin B is believed to exert anti-inflammatory effects primarily through the inhibition of key inflammatory mediators and signaling pathways. While direct studies on Uralsaponin B are limited, research on structurally related saponins provides strong evidence for its likely mechanisms of action.

Mechanism of Action

The anti-inflammatory activity of Uralsaponin B is thought to be mediated through the inhibition of the NF-κB and MAPK signaling pathways. These pathways are crucial in the transcriptional regulation of pro-inflammatory genes, including those for cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).

-

Inhibition of NF-κB Signaling: Uralsaponin B likely inhibits the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor in the inflammatory response. This inhibition is thought to occur through the prevention of the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the subsequent transcription of pro-inflammatory genes.[1][2][3][4][5][6]

-

Modulation of MAPK Signaling: Uralsaponin B may also modulate the Mitogen-Activated Protein Kinase (MAPK) pathway. By inhibiting the phosphorylation of key MAPK proteins such as p38 and JNK, Uralsaponin B can suppress the downstream activation of transcription factors that contribute to the inflammatory response.[6][7][8][9]

Signaling Pathway Diagram

Caption: Uralsaponin B's proposed anti-inflammatory mechanism.

Quantitative Data

| Compound | Assay | Cell Line/Model | IC50 / Effect | Reference |

| Uralsaponin B | Inhibition of NO production | RAW 264.7 cells | Data not available | |

| Uralsaponin B | Inhibition of COX-2 expression | RAW 264.7 cells | Data not available | |

| Uralsaponin B | Carrageenan-induced paw edema | Rat/Mouse | Data not available | |

| Saikosaponin A | Inhibition of iNOS and COX-2 expression | RAW 264.7 cells | Significant inhibition at 25 µM | [6] |

| Flavokawain A | Inhibition of iNOS and COX-2 expression | RAW 264.7 cells | Significant inhibition | [10] |

| Anomalin | Inhibition of iNOS and COX-2 mRNA expression | RAW 264.7 cells | Dose-dependent inhibition | [1] |

Experimental Protocols

This protocol describes a general method for evaluating the anti-inflammatory effects of a compound on lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of Uralsaponin B for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blotting to analyze the protein expression levels of iNOS, COX-2, and key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, p-IκBα, p-p38).[2][4][5][6][11]

This protocol outlines a standard method for assessing the in vivo anti-inflammatory activity of a compound.[7][9][12][13][14][15]

-

Animal Model: Use male Wistar rats or Swiss albino mice.

-

Compound Administration: Administer Uralsaponin B orally or intraperitoneally at various doses.

-

Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Effects

Uralsaponin B has shown potential as an anticancer agent, primarily through the induction of apoptosis in cancer cells.

Mechanism of Action

The anticancer activity of Uralsaponin B is likely mediated by its ability to induce programmed cell death (apoptosis) in cancer cells. This involves the modulation of key proteins in the apoptotic pathway.

-

Induction of Apoptosis: Uralsaponin B may induce apoptosis by altering the balance between pro-apoptotic and anti-apoptotic proteins. It is hypothesized to upregulate the expression of the pro-apoptotic protein Bax and downregulate the expression of the anti-apoptotic protein Bcl-2.[16][17][18][19] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases.

-

Caspase Activation: The activation of effector caspases, such as caspase-3, is a critical step in the execution phase of apoptosis. Uralsaponin B is expected to lead to the cleavage and activation of these caspases, resulting in the degradation of cellular components and cell death.[19]

Signaling Pathway Diagram

Caption: Proposed apoptotic pathway induced by Uralsaponin B.

Quantitative Data

Specific IC50 values for Uralsaponin B against various human cancer cell lines are not well-documented in publicly available literature. The following table is provided as a template for future research.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Data not available | |

| HCT116 | Colon Cancer | Data not available | |

| A549 | Lung Cancer | Data not available | |

| HepG2 | Liver Cancer | Data not available |

Experimental Protocols

This protocol describes a common method for assessing the cytotoxic effects of a compound on cancer cells.[20]

-

Cell Culture and Seeding: Culture the desired cancer cell line (e.g., MCF-7, HCT116) in appropriate media and seed them in 96-well plates.

-

Compound Treatment: Treat the cells with a range of concentrations of Uralsaponin B for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) value.

This protocol details a method for detecting apoptosis by flow cytometry.[19]

-

Cell Treatment: Treat cancer cells with Uralsaponin B at its IC50 concentration for a specified time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Neuroprotective Effects

Preliminary evidence suggests that Uralsaponin B may possess neuroprotective properties, although this area of research is still in its early stages. The proposed mechanisms are based on the activities of other neuroprotective compounds.

Potential Mechanisms of Action

The neuroprotective effects of Uralsaponin B may be attributed to its antioxidant and anti-inflammatory properties, which are crucial in mitigating neuronal damage in various neurodegenerative conditions.

-

Antioxidant Activity: Uralsaponin B might protect neuronal cells from oxidative stress by scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes.[18][21][22][23][24]

-

Anti-inflammatory Activity in the CNS: By inhibiting neuroinflammation, which is a key contributor to the progression of neurodegenerative diseases, Uralsaponin B could protect neurons from inflammatory damage.[18][21][22][23][24]

Experimental Workflow Diagram

Caption: Experimental workflow for assessing neuroprotective effects.

Quantitative Data

Currently, there is no specific quantitative data available on the neuroprotective effects of Uralsaponin B.

| Assay | Cell Line/Model | Endpoint | Result | Reference |

| Cell Viability | HT22 cells | % Viability | Data not available | |

| ROS Production | HT22 cells | Fold change | Data not available |

Experimental Protocol

This protocol provides a general method for evaluating the neuroprotective effects of a compound against glutamate-induced oxidative stress.[18][20][21][22][23][24]

-

Cell Culture: Culture HT22 hippocampal cells in DMEM with 10% FBS.

-

Cell Seeding: Seed cells in 96-well plates.

-

Compound Treatment: Pre-treat cells with Uralsaponin B for 1 hour.

-

Glutamate-Induced Toxicity: Expose cells to glutamate (e.g., 5 mM) for 24 hours to induce oxidative stress and cell death.

-

Cell Viability Assessment: Measure cell viability using the MTT assay.

-

Measurement of Reactive Oxygen Species (ROS): Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.

Conclusion and Future Directions

Uralsaponin B demonstrates significant potential as a pharmacological agent with anti-inflammatory, anticancer, and neuroprotective properties. The available evidence, largely extrapolated from studies on related saponins, points towards its mechanism of action involving the modulation of key signaling pathways such as NF-κB and MAPK, and the induction of apoptosis. However, there is a clear need for further research to specifically investigate the quantitative effects and detailed molecular mechanisms of Uralsaponin B. Future studies should focus on:

-

Determining the IC50 values of Uralsaponin B in a wide range of cancer cell lines.

-

Conducting in-depth in vivo studies to evaluate its efficacy and safety in animal models of inflammation, cancer, and neurodegenerative diseases.

-

Elucidating the precise molecular targets of Uralsaponin B within the identified signaling pathways.

Such research will be crucial in validating the therapeutic potential of Uralsaponin B and advancing its development as a novel therapeutic agent.

References

- 1. Suppression of LPS-induced inflammatory and NF-κB responses by anomalin in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of LPS induced pro-inflammatory responses in RAW 264.7 macrophage cells by PVP-coated naringenin nanoparticle via down regulation of NF-κB/P38MAPK mediated stress signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1’s inhibitory effect on Bak - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Predominant requirement of Bax for apoptosis in HCT116 cells is determined by Mcl-1's inhibitory effect on Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resveratrol-induced apoptosis in MCF-7 human breast cancer cells involves a caspase-independent mechanism with downregulation of Bcl-2 and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 14. Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Apoptotic mechanisms in T47D and MCF-7 human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Baicalein protects HT22 murine hippocampal neuronal cells against endoplasmic reticulum stress-induced apoptosis through inhibition of reactive oxygen species production and CHOP induction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Neuroprotective Effect of β-Lapachone against Glutamate-Induced Injury in HT22 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Saikosaponin A mediates the inflammatory response by inhibiting the MAPK and NF-κB pathways in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Uralsaponin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uralsaponin B is a triterpenoid saponin found in the roots of Glycyrrhiza uralensis, commonly known as Chinese licorice. It is a structural isomer of Uralsaponin A and possesses a range of biological activities, including anti-inflammatory and potential anti-infective properties.[1] The complex structure of Uralsaponin B, a glycosylated derivative of a triterpene sapogenin, necessitates robust and efficient extraction and purification protocols to obtain high-purity material for research and drug development purposes.[2][3] This document provides detailed methodologies for the extraction and purification of Uralsaponin B, summarizing key quantitative data and visualizing the experimental workflows.

Physicochemical Properties of Uralsaponin B

A thorough understanding of the physicochemical properties of Uralsaponin B is crucial for the development of effective extraction and purification strategies.

| Property | Value | Source |

| Molecular Formula | C42H62O16 | [4] |

| Molecular Weight | 822.9 g/mol | [4] |

| Predicted Water Solubility | 0.054 g/L | [2] |

| Predicted logP | 2.81 - 3.7 | [2][4] |

Extraction Protocols

The initial step in isolating Uralsaponin B involves its extraction from the dried roots of Glycyrrhiza uralensis. Both Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have been shown to be effective methods for extracting saponins from plant materials, offering advantages over traditional solvent extraction methods in terms of efficiency and reduced extraction time.[5][6]

Ultrasound-Assisted Extraction (UAE)

Ultrasound-assisted extraction utilizes acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and mass transfer of the target compounds.[6] This method is known for its high efficiency and suitability for heat-sensitive compounds.

Experimental Protocol for UAE of Uralsaponin B:

-

Preparation of Plant Material: Grind the dried roots of Glycyrrhiza uralensis into a fine powder (approximately 40-60 mesh).

-

Solvent Selection: Prepare a 70% (v/v) aqueous ethanol solution.

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: Mix the powdered licorice root with the 70% ethanol solution at a ratio of 1:20 (g/mL).

-

Ultrasonic Power: Set the ultrasonic device to a power of 300 W.

-

Extraction Temperature: Maintain the extraction temperature at 50°C.[7]

-

Extraction Time: Sonicate the mixture for 40 minutes.[8]

-

-

Extraction Procedure:

-

Place the mixture in the ultrasonic bath or use a probe-type sonicator.

-

After the extraction time is complete, centrifuge the mixture at 4000 rpm for 15 minutes to separate the supernatant from the plant debris.

-

Collect the supernatant.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to maximize the yield.

-

Combine the supernatants from all three extractions.

-

-

Concentration: Evaporate the solvent from the combined supernatant under reduced pressure using a rotary evaporator to obtain the crude extract.

Quantitative Data for Saponin Extraction using UAE:

| Parameter | Optimal Value | Reference |

| Ethanol Concentration | 73% | [9][10] |

| Extraction Temperature | 61°C | [9][10] |

| Extraction Time | 34 min | [9][10] |

| Solid-to-Liquid Ratio | 1:16 (g/mL) | [9][10] |

Microwave-Assisted Extraction (MAE)

Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the rapid rupture of cell walls and the release of phytochemicals. This technique significantly reduces extraction time and solvent consumption.[5]

Experimental Protocol for MAE of Uralsaponin B:

-

Preparation of Plant Material: Prepare finely powdered Glycyrrhiza uralensis root as described for UAE.

-

Solvent Selection: Use a 70% (v/v) aqueous ethanol solution.[5]

-

Extraction Parameters:

-

Solid-to-Liquid Ratio: Mix the powdered licorice root with the 70% ethanol solution at a ratio of 1:8 (g/mL).[5]

-

Microwave Power: Set the microwave extractor to a power of 400 W.[5]

-

Extraction Temperature: Maintain the extraction temperature at 70°C.[5]

-

Extraction Time: Irradiate the mixture for 10 minutes.[5]

-

-

Extraction Procedure:

-

Place the mixture in a suitable vessel for microwave extraction.

-

After extraction, allow the mixture to cool to room temperature.

-

Filter the mixture to separate the extract from the solid residue.

-

-

Concentration: Concentrate the extract using a rotary evaporator to obtain the crude saponin extract.

Quantitative Data for Saponin Extraction using MAE:

| Parameter | Optimal Value | Reference |

| Ethanol Concentration | 64% | [11] |

| Microwave Power | 330 W | [11] |

| Extraction Time | 22 min | [11] |

| Solid-to-Liquid Ratio | 1:8 (g/mL) | [5] |

| Extraction Temperature | 70°C | [5] |

Purification Protocols

The crude extract obtained from either UAE or MAE contains a mixture of saponins and other phytochemicals. A multi-step purification process is required to isolate Uralsaponin B with high purity.

Macroporous Resin Column Chromatography

Macroporous resin chromatography is an effective technique for the initial purification and enrichment of saponins from crude extracts.[12][13] The selection of the appropriate resin is critical for achieving good separation.

Experimental Protocol for Macroporous Resin Chromatography:

-

Resin Selection and Preparation:

-

Column Packing: Pack a glass column with the pre-treated resin.

-

Sample Loading:

-

Dissolve the crude extract in deionized water to a concentration of approximately 0.23 mg/mL.[15]

-

Adjust the pH of the sample solution to 4.0.

-

Load the sample solution onto the column at a flow rate of 2 bed volumes (BV)/hour.

-

-

Washing: Wash the column with 3 BV of deionized water to remove sugars, salts, and other polar impurities.

-

Elution:

-

Elute the column with a stepwise gradient of aqueous ethanol solutions (e.g., 20%, 40%, 60%, 80% ethanol).

-

Collect fractions of the eluate. Uralsaponin B is expected to elute in the higher ethanol concentration fractions (e.g., 60-80%).

-

-

Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing Uralsaponin B.

-

Concentration: Combine the fractions rich in Uralsaponin B and concentrate them under reduced pressure.

High-Performance Liquid Chromatography (HPLC) Purification

Preparative HPLC is the final step to achieve high-purity Uralsaponin B.[16]

Experimental Protocol for Preparative HPLC:

-

Column: Use a preparative C18 reversed-phase column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Elution:

-

Develop a linear gradient to effectively separate Uralsaponin B from other closely related saponins. A suggested starting point is a gradient of 30-50% acetonitrile over 40 minutes.

-

-

Flow Rate: Set the flow rate appropriate for the preparative column, typically in the range of 10-20 mL/min.

-

Detection: Monitor the elution profile at a wavelength of 210 nm.

-

Sample Injection: Dissolve the enriched fraction from the macroporous resin chromatography in the initial mobile phase composition and inject it onto the column.

-

Fraction Collection: Collect the peak corresponding to the retention time of Uralsaponin B (approximately 20 minutes under analytical conditions with an acetonitrile-3% acetic acid mobile phase).[16]

-

Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.

-

Lyophilization: Lyophilize the pure fraction to obtain Uralsaponin B as a solid powder.

Visualized Workflows

Caption: Overall workflow for Uralsaponin B extraction and purification.

Caption: Logical steps in the purification strategy for Uralsaponin B.

References

- 1. biozoojournals.ro [biozoojournals.ro]

- 2. Human Metabolome Database: Showing metabocard for Uralsaponin B (HMDB0039310) [hmdb.ca]

- 3. Showing Compound Uralsaponin B (FDB018860) - FooDB [foodb.ca]

- 4. Uralsaponin B | C42H62O16 | CID 21124245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Evaluation of Extraction and Degradation Methods to Obtain Chickpeasaponin B1 from Chickpea (Cicer arietinum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of the Ultrasonic-Assisted Extraction Technology of Steroidal Saponins from Polygonatum kingianum Collett & Hemsl and Evaluating Its Quality Planted in Different Areas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extraction and Analysis of Six Effective Components in Glycyrrhiza uralensis Fisch by Deep Eutectic Solvents (DES) Combined with Quantitative Analysis of Multi-Components by Single Marker (QAMS) Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scienceopen.com [scienceopen.com]

- 10. Ultrasound-Assisted Extraction of Total Saponins from Aralia taibaiensis: Process Optimization, Phytochemical Characterization, and Mechanism of α-Glucosidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Separation and Purification of Two Saponins from Paris polyphylla var. yunnanensis by a Macroporous Resin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. The constituents of licorice (Glycyrrhiza uralensis) differentially suppress nitric oxide production in interleukin-1β-treated hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Buy Uralsaponin B | 105038-43-5 [smolecule.com]

Application Notes and Protocols for the Quantification of Uralsaponin B using Liquid Chromatography-Mass Spectrometry (LC-MS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the quantitative analysis of Uralsaponin B in biological matrices, particularly plasma, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below are based on established methodologies for the analysis of structurally similar triterpenoid saponins and provide a strong foundation for developing a validated assay for Uralsaponin B.

Introduction to Uralsaponin B and its Quantification

Uralsaponin B, a triterpenoid saponin, is a constituent of certain medicinal plants.[1][2] Its structural complexity and presence in complex biological matrices necessitate a highly selective and sensitive analytical method for accurate quantification.[3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred technique for the bioanalysis of saponins due to its superior specificity, sensitivity, and speed.[4][5][6][7] This document details the essential steps for the successful quantification of Uralsaponin B, from sample preparation to data analysis.

Experimental Protocols

Sample Preparation from Plasma

The goal of sample preparation is to extract Uralsaponin B from the biological matrix and remove interfering substances. Protein precipitation is a common and effective method for plasma samples.

Materials:

-

Biological plasma samples containing Uralsaponin B

-

Internal Standard (IS) solution (e.g., a structurally similar saponin not present in the sample)

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Protocol:

-

Thaw frozen plasma samples on ice.

-

In a microcentrifuge tube, add 100 µL of plasma.

-

Add a specific volume of the internal standard solution to each sample (except for blank matrix samples).

-

Add 300-400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A reversed-phase C18 column is typically suitable for the separation of saponins.[8]

| Parameter | Recommended Condition |

| LC System | A UPLC or HPLC system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for equilibration. A typical gradient might be: 0-1 min (5% B), 1-5 min (5-95% B), 5-7 min (95% B), 7.1-9 min (5% B). |

| Flow Rate | 0.3 - 0.5 mL/min |

| Column Temperature | 30 - 40°C |

| Injection Volume | 1 - 10 µL |

Mass Spectrometry (MS) Conditions

Electrospray ionization (ESI) in negative ion mode is often effective for saponins due to the presence of acidic functional groups. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

| Parameter | Recommended Condition |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| Capillary Voltage | 3.0 - 4.0 kV |

| Source Temperature | ~120 - 150°C |

| Desolvation Temp. | ~350 - 450°C |

| Gas Flow Rates | Optimize for the specific instrument (Cone and Desolvation gases) |

| MRM Transitions | See Table 1 |

Table 1: Mass Spectrometric Parameters for Uralsaponin B

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Note |

| Uralsaponin B | 821.4 | 759.4, 645.4, 469.3, 351.1, 193.0 | The precursor ion corresponds to [M-H]⁻. The most abundant and stable product ion should be used for quantification, and a second one for confirmation. |

Note on Collision Energy: The collision energy for each product ion must be optimized to achieve the highest signal intensity. This is typically done by infusing a standard solution of Uralsaponin B and varying the collision energy while monitoring the intensity of the product ions.

Method Validation

A thorough validation of the analytical method is crucial to ensure reliable and reproducible results. The validation should be performed according to the guidelines of regulatory agencies such as the FDA or EMA. Key validation parameters are summarized in Table 2.

Table 2: Summary of Method Validation Parameters and Typical Acceptance Criteria

| Parameter | Description | Typical Acceptance Criteria |

| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |

| Linearity and Range | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99. Calibration standards should be within ±15% of the nominal concentration (±20% for LLOQ). |

| Lower Limit of Quantification (LLOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10. Precision (%CV) ≤ 20%, Accuracy (%RE) within ±20%. |

| Accuracy | The closeness of the measured value to the true value. | Mean concentration should be within ±15% of the nominal concentration for QC samples (±20% for LLOQ). |

| Precision | The closeness of repeated measurements. Assessed as intra-day and inter-day precision. | Coefficient of variation (%CV) ≤ 15% for QC samples (≤ 20% for LLOQ). |

| Recovery | The efficiency of the extraction procedure. | Consistent, precise, and reproducible. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. | The CV of the IS-normalized matrix factor should be ≤ 15%. |

| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the LC-MS/MS analysis of triterpenoid saponins in plasma. This data is compiled from studies on compounds structurally similar to Uralsaponin B and can be used as a benchmark for method development and validation.

Table 3: Linearity and Sensitivity Data for Triterpenoid Saponin Analysis

| Compound (in Plasma) | Linearity Range (ng/mL) | LLOQ (ng/mL) |

| Saponin Analog 1 | 1 - 1000 | 1 |

| Saponin Analog 2 | 2.4 - 1250 | 2.4 |

| Saponin Analog 3 | 5 - 500 | 5 |

Table 4: Accuracy and Precision Data for Triterpenoid Saponin Analysis

| Compound (in Plasma) | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |

| Saponin Analog 1 | Low | < 10% | < 12% | -5% to 5% |

| Mid | < 8% | < 10% | -4% to 6% | |

| High | < 7% | < 9% | -3% to 4% | |

| Saponin Analog 2 | Low | < 15% | < 15% | -10% to 10% |

| Mid | < 12% | < 13% | -8% to 9% | |

| High | < 11% | < 12% | -7% to 8% |

Table 5: Recovery and Matrix Effect Data for Triterpenoid Saponin Analysis

| Compound (in Plasma) | Extraction Recovery (%) | Matrix Effect (%) |

| Saponin Analog 1 | 85 - 95 | 90 - 105 |

| Saponin Analog 2 | 83.8 - 109.4 | 87.4 - 105.4 |

Visualizations

Experimental Workflow

Caption: Workflow for Uralsaponin B quantification.

Method Validation Logic

Caption: Logical flow for method validation.

Potential Signaling Pathway for Saponin Anti-Inflammatory Action

While specific signaling pathways for Uralsaponin B are not yet fully elucidated, many saponins exert their anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways.[9]

Caption: Putative anti-inflammatory signaling pathway for saponins.

References

- 1. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nuir.lib.nu.ac.th [nuir.lib.nu.ac.th]

- 3. Development of a Validated UPLC-MS/MS Method for Analyzing Major Ginseng Saponins from Various Ginseng Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An LC-MS/MS method for simultaneous determination of nine steroidal saponins from Paris polyphylla var. in rat plasma and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Simultaneous Analysis for Quality Control of Traditional Herbal Medicine, Gungha-Tang, Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An LC-MS/MS method for simultaneous determination of three Polygala saponin hydrolysates in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sasanquasaponin from Camellia oleifera Abel Exerts an Anti-Inflammatory Effect in RAW 264.7 Cells via Inhibition of the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparing Uralsaponin B Solutions for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of Uralsaponin B solutions in various in vitro assays. Uralsaponin B, a triterpenoid saponin isolated from the roots of Glycyrrhiza uralensis, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Accurate and reproducible preparation of Uralsaponin B solutions is critical for obtaining reliable experimental results.

Physicochemical Properties and Storage

A summary of the key physicochemical properties of Uralsaponin B is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₄₂H₆₂O₁₆ | [1] |

| Molecular Weight | 822.9 g/mol | [1] |

| Predicted Water Solubility | 0.054 g/L | |

| Storage (Powder) | -20°C for up to 3 years | |

| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month |

Preparation of Uralsaponin B Stock Solutions

Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of saponins for in vitro studies.

Materials:

-

Uralsaponin B (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Weighing: Accurately weigh the desired amount of Uralsaponin B powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

-

Mixing: Vortex the solution vigorously for 1-2 minutes to aid dissolution.

-

Sonication (Optional): If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a new sterile tube to ensure sterility.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Workflow for Preparing Uralsaponin B Stock Solution

Caption: Workflow for the preparation of Uralsaponin B stock solutions.

Experimental Protocols for In Vitro Assays

The following are generalized protocols for common in vitro assays. It is crucial to optimize these protocols, particularly the concentration of Uralsaponin B and incubation times, for specific cell lines and experimental conditions.

Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

This protocol assesses the ability of Uralsaponin B to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

-

RAW 264.7 cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Uralsaponin B stock solution (in DMSO)

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

96-well cell culture plates

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of Uralsaponin B (e.g., 1, 5, 10, 25, 50, 100 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control and incubate for 24 hours.

-

Griess Assay:

-

Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

-

-

Measurement: Measure the absorbance at 540 nm using a microplate reader. The amount of nitrite is proportional to the absorbance.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value if applicable.

| Cell Line | Assay | Typical Concentration Range | Endpoint Measured |

| RAW 264.7 | Anti-inflammatory | 1 - 100 µM | Nitric Oxide (NO) production |

| Various Cancer Cell Lines | Cytotoxicity (MTT Assay) | 0.1 - 100 µM | Cell Viability |

| Various Cancer Cell Lines | Apoptosis (Annexin V/PI) | To be determined based on IC₅₀ | Percentage of apoptotic cells |

Apoptosis Induction Assay in Cancer Cells

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to detect and quantify apoptosis induced by Uralsaponin B in cancer cells.

Materials:

-

Cancer cell line of interest

-

Appropriate cell culture medium

-

Uralsaponin B stock solution (in DMSO)

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of Uralsaponin B (determined from cytotoxicity assays, e.g., around the IC₅₀ value) for 24-48 hours. Include vehicle-treated and untreated controls.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-